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molecular formula C5H3ClN4 B014466 6-Chloropurine CAS No. 87-42-3

6-Chloropurine

Cat. No. B014466
M. Wt: 154.56 g/mol
InChI Key: ZKBQDFAWXLTYKS-UHFFFAOYSA-N
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Patent
US04405781

Procedure details

To 70 ml. of water there was added 36.4 g (0.19 mole) of 6-chloropurine hydrochloride with vigorous stirring. Initially a thick paste was formed; after mixing for a short time the paste thinned out. The solution was stirred for 15 minutes at -12° C. in an ice-methanol bath and the pH was adjusted to 6.7 with concentrated ammonium hydroxide. The product grew in large particles after neutralization. The mixture was placed in a refrigerator for one hour and then the yellow precipitate was collected by filtration. The filter cake was washed with 15 ml. of ice water and dried in a vacuum oven at 55° C. to give 25.9 g. (91% yield) of 6-chloropurine, λ max (H2O)=264 nm, ε=9.10×103.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
36.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2.[OH-].[NH4+]>O>[Cl:2][C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
36.4 g
Type
reactant
Smiles
Cl.ClC1=C2NC=NC2=NC=N1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-12 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 15 minutes at -12° C. in an ice-methanol bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Initially a thick paste was formed
ADDITION
Type
ADDITION
Details
after mixing for a short time the paste
WAIT
Type
WAIT
Details
The mixture was placed in a refrigerator for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the yellow precipitate was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with 15 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of ice water and dried in a vacuum oven at 55° C.
CUSTOM
Type
CUSTOM
Details
to give 25.9 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C2NC=NC2=NC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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